molecular formula C21H15F3N4O B2376537 2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide CAS No. 2034583-24-7

2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide

Cat. No. B2376537
CAS RN: 2034583-24-7
M. Wt: 396.373
InChI Key: SHPQHIGMWUPIGZ-UHFFFAOYSA-N
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Description

The compound “2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide” is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with two phenyl rings and a trifluoromethyl group attached . The exact 3D structure or other detailed structural information is not available in the retrieved sources.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors are activated by the hormone estrogen and play crucial roles in numerous biological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

This compound acts as a selective antagonist for ERβ . It binds to ERβ and inhibits its activity, showing a 36-fold selectivity for ERβ over ERα . This means it preferentially blocks the action of estrogen on ERβ, without significantly affecting ERα .

Biochemical Pathways

The compound’s antagonistic action on ERβ affects several biochemical pathways. For instance, it reduces Follicle-Stimulating Hormone (FSH)-mediated cAMP production by 80% . A high dose of the compound slightly increases class 1 Igf1 mRNA expression .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests it may have good bioavailability when administered in suitable formulations

Result of Action

The compound’s antagonistic action on ERβ has various molecular and cellular effects. For example, it has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that blocking ERβ can have a proliferative effect in certain cellular contexts .

Action Environment

It is known that the compound is stable at temperatures of 2-8°c , suggesting that it may be sensitive to heat. The compound’s solubility in DMSO also suggests that it may be affected by the presence of certain solvents.

properties

IUPAC Name

2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O/c22-21(23,24)17-11-18-25-12-16(13-28(18)27-17)26-20(29)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPQHIGMWUPIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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